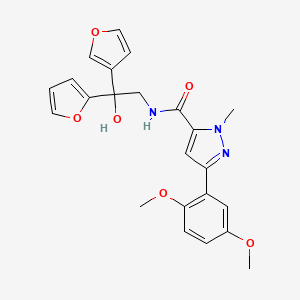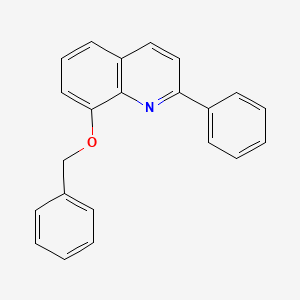
8-(Benzyloxy)-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc.Applications De Recherche Scientifique
Fluorescent pH-Probes
- Molecular Fluorescent pH-Probes : 8-Benzyloxyquinolines have been explored as fluorescent pH-probes. They exhibit a pronounced red shift in emission upon protonation, which makes them suitable for pH sensing applications (Kappaun et al., 2006).
Dopamine Antagonists
- Synthesis as Dopamine Antagonists : 8-Aryltetrahydroisoquinolines, including those derived from 8-(Benzyloxy)-2-phenylquinoline, have been synthesized and evaluated as dopamine antagonists. However, their in vivo effectiveness as antipsychotic agents compared to standard neuroleptic agents has not been substantiated (Ellefson et al., 1980).
Ethylene Polymerization
- Ethylene (Co-)Polymerization : 8-(Benzyloxy)-2-phenylquinoline derivatives have been used in the synthesis of half-titanocene chlorides, showing high catalytic activities in ethylene polymerization and copolymerization with α-olefins (Sun et al., 2010).
Antimicrobial Activities
- Antimicrobial Activities : 8-Benzyloxy-substituted quinoline ethers exhibit significant antimicrobial activities against various bacteria and fungi, with certain compounds showing promising growth inhibitory activity (Chung et al., 2014).
Antitumor Agents
- DNA-Intercalating Ligands as Antitumor Drugs : Isomeric phenylquinoline-8-carboxamides, close to the minimum chromophore required for DNA intercalative binding, have shown in vivo antitumor activity in leukemia and solid-tumor assays (Atwell et al., 1988).
Benzodiazepine Receptor Agonist
- Benzodiazepine Receptor Agonist Ligand : 8-(Benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline has been designed and synthesized as a novel benzodiazepine receptor agonist ligand, indicating its potential in neurological applications (Wang et al., 1995).
Antiproliferative Evaluation
- Antiproliferative Properties : Certain 4-anilino-8-methoxy-2-phenylquinoline derivatives have been synthesized and evaluated for antiproliferative properties, showing significant activity against various cancer cell lines (Chen et al., 2006).
Tautomerism in Medicine Molecules
- Tautomerism in Medicine Molecules : Studies on 8-hydroxyquinoline derivatives, including those with benzyloxy substitutions, have provided insights into tautomerism and substituent effects in medicinal chemistry (Karpińska et al., 2010).
Chelation Properties
- Chelation Properties : Research on chelating agents similar to 8-hydroxyquinoline, including benzyloxy derivatives, has highlighted their potential in analytical chemistry and metal ion detection (Charles & Freiser, 1954).
Anticonvulsant Agents
- Potential Anticonvulsant Agents : Benzyloxy-substituted quinazolin-4(3H)-ones have shown promising results in anticonvulsant activity screening, highlighting their potential in epilepsy treatment (Das et al., 2014).
Antimalarial Activity
- Synthesis for Antimalarial Activity : Benzyloxy and benzylthio analogues of primaquine, derived from 8-(Benzyloxy)-2-phenylquinoline, have been synthesized and evaluated for antimalarial activity (Shetty et al., 1977).
Alzheimer's Disease Imaging
- PET Imaging in Alzheimer's Disease : A study on [18F]2-fluoroquinolin-8-ol, derived from Benzyloxy-2-chloroquinoline, shows promise for PET imaging in Alzheimer's disease research (Vasdev et al., 2012).
Organoboron Complexes
- Electronic and Electroluminescent Properties : Organoboron complexes with substituted 8-quinolinolates, including benzyloxy derivatives, have been studied for their luminescent properties, relevant in materials science and electronic applications (Kappaun et al., 2006).
Antitumor Agents with DNA-Binding Ability
- DNA-Binding Antitumor Agents : 2-Phenylquinoline-8-carboxamides have been evaluated as minimal DNA-intercalating antitumor agents, showing promise in solid tumor activity (Atwell et al., 1989).
Iron-Catalyzed Ortho-Alkylation
- Ortho-Alkylation of Carboxamides : Research on 8-aminoquinoline-based aryl carboxamides, including benzyloxy derivatives, highlights their potential in iron-catalyzed ortho-alkylation reactions (Fruchey et al., 2014).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Orientations Futures
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific question about one of these topics, feel free to ask!
Propriétés
IUPAC Name |
2-phenyl-8-phenylmethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-3-8-17(9-4-1)16-24-21-13-7-12-19-14-15-20(23-22(19)21)18-10-5-2-6-11-18/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWMRLHKNGTVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)-2-phenylquinoline | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2427995.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)
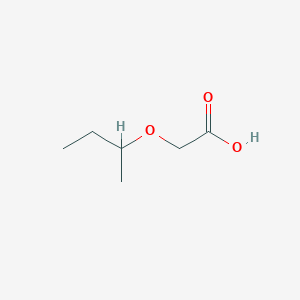
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)
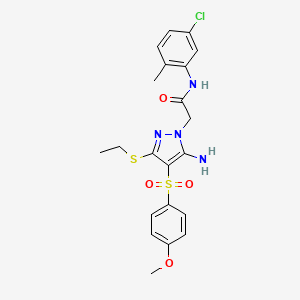
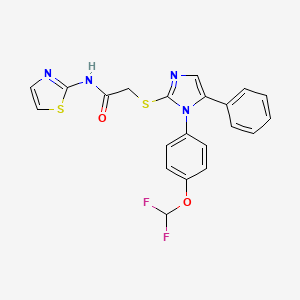
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2428005.png)
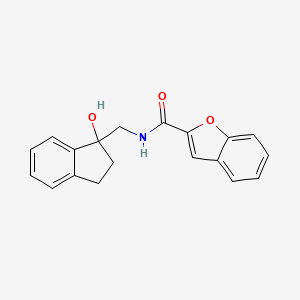
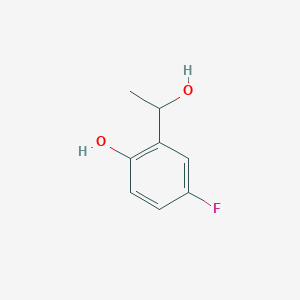
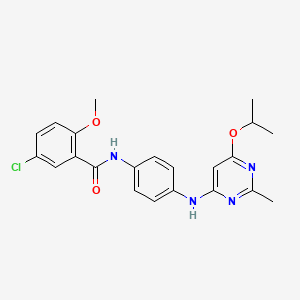
![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)
![N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2428014.png)
